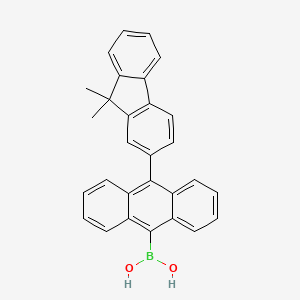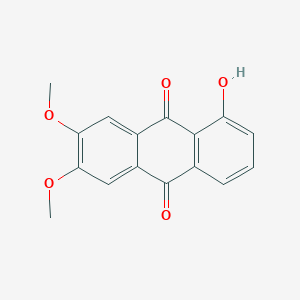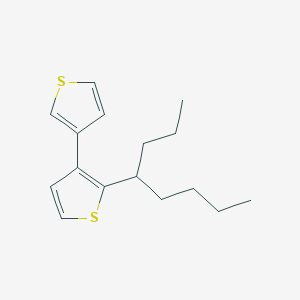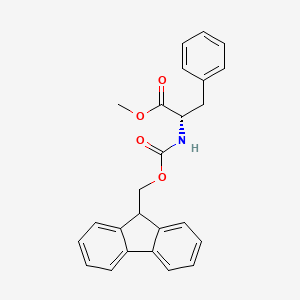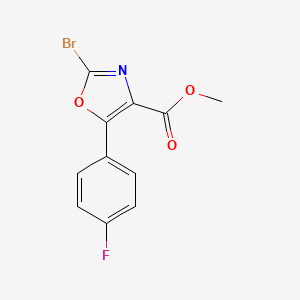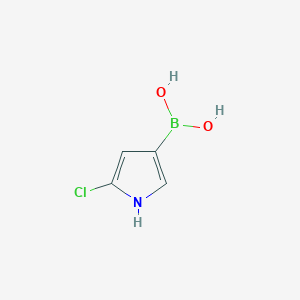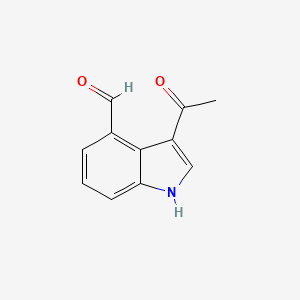
3-Acetyl-1H-indole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs They play a crucial role in cell biology and have been extensively studied for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1H-indole-4-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another approach is the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: 3-Acetyl-1H-indole-4-carbinol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
3-Acetyl-1H-indole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzymatic activity . It may also interact with cellular receptors, influencing signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Indole-3-carbaldehyde: Similar in structure but lacks the acetyl group at the 3-position.
3-Acetylindole: Similar but lacks the aldehyde group at the 4-position.
Indole-4-carbaldehyde: Similar but lacks the acetyl group at the 3-position.
Uniqueness: 3-Acetyl-1H-indole-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-acetyl-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7(14)9-5-12-10-4-2-3-8(6-13)11(9)10/h2-6,12H,1H3 |
InChI Key |
JICVTKYNXXZLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC(=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


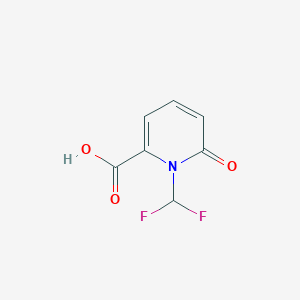
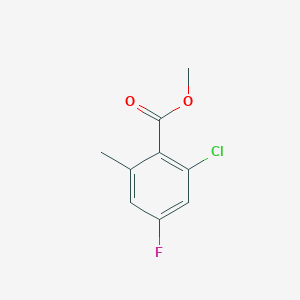
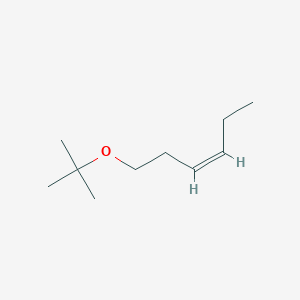
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
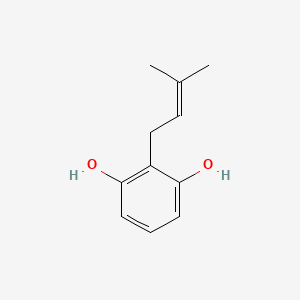
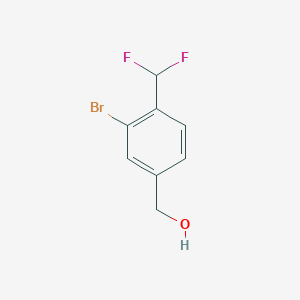
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
